1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride
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Overview
Description
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride is a unique organic compound known for its distinctive structure and properties This compound is characterized by the presence of an imidazolium core, substituted with a 2,4,6-trimethylphenyl group and an isopinocampheyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride typically involves the reaction of 2,4,6-trimethylphenyl imidazole with isopinocampheyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Formation of the imidazolium core: This is achieved by reacting 2,4,6-trimethylphenyl imidazole with a suitable base.
Substitution with isopinocampheyl chloride: The imidazolium intermediate is then reacted with isopinocampheyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium compounds with various functional groups.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric synthesis due to its chiral nature.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride involves its interaction with specific molecular targets. The compound’s imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The isopinocampheyl moiety imparts chirality, enhancing its selectivity and potency in biological systems.
Comparison with Similar Compounds
- 1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chloride
- 1-(2,4,6-Trimethylphenyl)-3-ethylimidazolium chloride
- 1-(2,4,6-Trimethylphenyl)-3-isopropylimidazolium chloride
Uniqueness: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride stands out due to its chiral isopinocampheyl group, which imparts unique stereochemical properties. This enhances its utility in asymmetric synthesis and increases its specificity in biological applications compared to its non-chiral counterparts.
Properties
Molecular Formula |
C22H31ClN2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
INZQCQFSBPULGX-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Origin of Product |
United States |
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